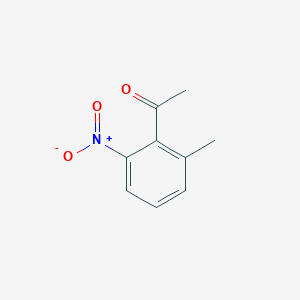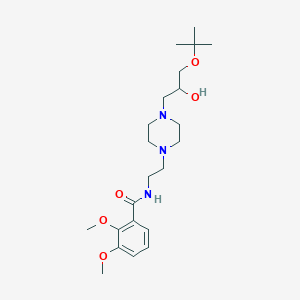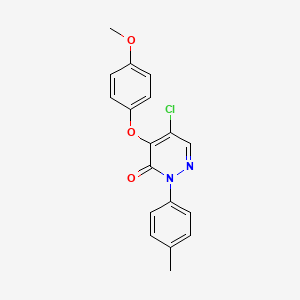
(1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-(trifluoromethyl)phenyl isocyanate” is a chemical compound with the linear formula C8H3ClF3NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” is C8H3ClF3NO . Its average mass is 221.564 Da and its monoisotopic mass is 220.985519 Da .Physical And Chemical Properties Analysis
This compound appears as a white to almost white powder or crystal . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Catalyst for Huisgen 1,3-dipolar Cycloadditions
A novel tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been synthesized, demonstrating significant efficacy as a catalyst in Huisgen 1,3-dipolar cycloadditions. This catalyst, when complexed with CuCl, facilitates the cycloaddition in water or under neat conditions, highlighting low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups. This advancement underscores the potential of triazole derivatives in enhancing the efficiency of cycloaddition reactions, a cornerstone of synthetic chemistry (Ozcubukcu et al., 2009).
Crystal Structure Analysis
The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been elucidated, showcasing the molecular conformation and intermolecular interactions that stabilize the compound's arrangement. Such studies are crucial for understanding the physical and chemical properties of triazole derivatives, which can impact their application in various scientific fields (Dong & Huo, 2009).
Corrosion Inhibition Mechanism
Research on heterocycle triazole derivatives has revealed their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. By adsorbing to the steel surface, these compounds significantly reduce corrosion, even at high temperatures. Computational and experimental analyses have provided insights into the molecular interactions responsible for this inhibition, offering a pathway for developing more effective corrosion inhibitors (Boutouil et al., 2019).
Liquid Crystal Properties
A series of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have been synthesized, characterized, and analyzed for their liquid crystal properties. These compounds display liquid crystal behaviors over a wide mesophase range, highlighting the potential of triazole derivatives in the development of new materials for display technologies (Zhao et al., 2013).
α-Glycosidase Inhibition Activity
The α-glycosidase inhibition activity of various triazole derivatives has been investigated, with certain compounds exhibiting significant inhibitory effects. The structural analysis of these compounds provides valuable insights into the design of potential therapeutic agents for diseases related to enzyme dysfunction (Gonzaga et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-[4-chloro-2-(trifluoromethyl)phenyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O/c11-6-1-2-9(8(3-6)10(12,13)14)17-4-7(5-18)15-16-17/h1-4,18H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGARJUUDUGOBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2717423.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)

![5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2717429.png)
![(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2717430.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2717435.png)

![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)